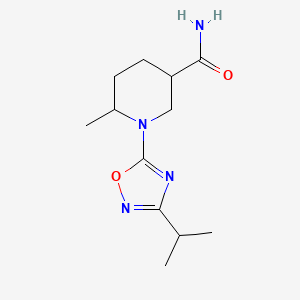![molecular formula C12H12F2N4O2 B7631475 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631475.png)
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea exerts its therapeutic effects by inhibiting several key signaling pathways. In cancer cells, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea also inhibits the NF-κB pathway, which is involved in inflammation and cell proliferation. In neurodegenerative diseases, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been shown to have several biochemical and physiological effects in scientific research studies. In cancer cells, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea induces apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins. 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea also inhibits angiogenesis by reducing the expression of VEGF and other angiogenic factors. In neurodegenerative diseases, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. However, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea also has limitations, such as its poor solubility and stability, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea. In cancer research, further studies are needed to determine the efficacy of 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea in vivo and to identify potential combination therapies. In neurodegenerative disease research, studies are needed to determine the optimal dosing and administration methods for 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea. Additionally, further studies are needed to investigate the potential use of 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea in treating metabolic disorders such as obesity and diabetes.
Synthesis Methods
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea can be synthesized through a multi-step process starting with the reaction of 2,2-difluoroethyl hydrazine with 4-hydroxybenzoyl chloride to form 1-(2,2-difluoroethyl)-3-(4-hydroxyphenyl)urea. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to produce 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea.
Scientific Research Applications
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been studied for its potential therapeutic properties in various scientific research fields. In cancer research, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been studied for its potential use in treating metabolic disorders such as obesity and diabetes.
properties
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O2/c13-10(14)7-18-6-5-11(17-18)16-12(20)15-8-1-3-9(19)4-2-8/h1-6,10,19H,7H2,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCXPYBIXDQAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN(C=C2)CC(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[(2-imidazol-1-ylphenyl)methyl]pyridin-2-amine](/img/structure/B7631395.png)
![(6-Fluoroquinolin-8-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631403.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)


![[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B7631439.png)
![4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol](/img/structure/B7631442.png)
![1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B7631448.png)
![3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7631450.png)
![Methyl 2-[(2-ethylsulfanylcyclohexyl)amino]acetate](/img/structure/B7631458.png)
![2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B7631463.png)
![3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7631469.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![4-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B7631484.png)